4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine
Description
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is a partially saturated bicyclic heterocycle comprising a pyrrole ring fused to a tetrahydropyridine moiety. This scaffold is notable for its versatility in medicinal chemistry, particularly as a core structure in kinase inhibitors (e.g., FGFR inhibitors) due to its ability to act as a hinge binder in enzyme active sites . Its non-hydrogenated parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), has a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol . The tetrahydrogenated derivative enhances solubility and conformational flexibility, addressing pharmacokinetic limitations observed in sulfur-containing analogs like thieno[2,3-b]pyridines .
Properties
CAS No. |
858274-68-7 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5,8-9H,1-2,4H2 |
InChI Key |
REPGMMMMEXASST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 1,4-diketones in the presence of a catalyst can yield the desired compound. Another method involves the use of intramolecular cyclization reactions, where a suitable precursor undergoes ring closure to form the pyrrolopyridine structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated pyrrolopyridines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties. For instance, studies have shown that certain modifications to this scaffold can enhance its efficacy against seizures in animal models .
Anticancer Properties
This compound has been identified as a promising scaffold for anticancer drug development. Its derivatives have shown activity against various cancer cell lines, indicating potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Analgesic and Anti-inflammatory Effects
Research has demonstrated that compounds derived from this compound possess analgesic and anti-inflammatory effects. In animal studies, these compounds have performed comparably to established analgesics like morphine in pain relief tests .
Antiviral and Antidiabetic Activities
Recent studies have highlighted the antiviral properties of certain derivatives against viral infections. Additionally, some compounds have shown promise in managing diabetes by improving insulin sensitivity and lowering blood glucose levels .
Synthesis Techniques
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Recent advancements include the use of cross-coupling reactions and condensation techniques to create various substituted derivatives efficiently .
Case Study 1: Anticancer Derivatives
A study conducted by Khaled M.H. Hilmy et al. explored novel pyrrolo[2,3-b]pyridine derivatives with enhanced anticancer activity. The researchers synthesized a series of compounds and evaluated their effects on different cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity against breast and lung cancer cells .
Case Study 2: Analgesic Activity Assessment
In another study focusing on analgesic properties, new derivatives were tested using the "hot plate" and "writhing" tests in mice. The results showed that several compounds had superior analgesic effects compared to traditional pain relievers like aspirin and morphine .
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in heteroatom composition, ring fusion positions, and saturation levels. Below is a comparative analysis:
Notes:
- Ring Position Impact : Fusing pyrrole at [2,3-b] vs. [2,3-c] alters the spatial arrangement, affecting protein-ligand interactions. Docking studies show that Family C compounds with [2,3-c] fusion exhibit distinct APF similarity scores and RMSD deviations compared to [2,3-b] derivatives .
- Heteroatom Substitution: Replacing sulfur (thieno) with nitrogen (pyrrolo) enhances solubility by reducing hydrophobicity. For example, thieno[2,3-b]pyridines require cyclodextrin formulations for in vivo studies, whereas pyrrolo analogs achieve solubility through structural modifications .
Pharmacokinetic and Solubility Considerations
- Aqueous Solubility: Thieno[2,3-b]pyridines have ~40% lower solubility than pyrrolo analogs, often necessitating formulation additives like HP-β-CD .
- Metabolic Stability: Tetrahydrogenated pyrrolo derivatives exhibit longer half-lives due to reduced cytochrome P450-mediated oxidation compared to non-saturated analogs .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, often involving cyclization reactions that create the pyrrolo framework. The structural formula is represented as follows:
This compound features a saturated pyrrole ring fused with a pyridine structure, which contributes to its unique reactivity and biological profile.
1. Inhibition of Phosphodiesterases
One of the most notable biological activities of this compound derivatives is their role as phosphodiesterase (PDE) inhibitors. A study highlighted the synthesis of various derivatives that exhibited selective inhibition of PDE4B. For instance, compound 11h demonstrated significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions (IC50 = 0.48 μM) and was also tested against a range of CNS receptors .
| Compound | PDE4B IC50 (μM) | Selectivity |
|---|---|---|
| 11h | 0.48 | High |
| Rolipram | 0.08 | Standard |
2. Cytotoxic Activity
Recent research has identified several derivatives of this compound with cytotoxic effects against cancer cell lines. The compounds were found to inhibit the HGF/MET signaling pathway, which is crucial in various cancers. The IC50 values for these derivatives ranged significantly, indicating varying potencies across different cancer types .
| Derivative | Cancer Type | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer | 5.0 |
| Compound B | Lung Cancer | 3.2 |
| Compound C | Colorectal Cancer | 1.8 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific receptors or enzymes within cellular pathways. For PDE inhibitors like compound 11h , the inhibition leads to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses and potentially providing therapeutic effects in CNS disorders.
Case Study 1: Anti-inflammatory Effects
In a preclinical model assessing inflammation, treatment with a derivative of this compound resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when compared to control groups. This suggests a significant potential for these compounds in treating inflammatory diseases .
Case Study 2: Neuroprotective Potential
Another study investigated the neuroprotective effects of these compounds in models of neurodegeneration. The results indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential utility in neurodegenerative conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine derivatives, and how can reaction conditions be optimized?
- Methodology : The core structure is synthesized via multi-step protocols, including halogenation (e.g., N-iodosuccinimide for bromination), Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ with arylboronic acids), and protecting group strategies (e.g., tosyl chloride under NaH/THF). For example, substituents at the 3- and 5-positions are introduced via sequential cross-coupling reactions .
- Optimization : Temperature control (e.g., 90–105°C for cross-coupling), solvent selection (toluene/EtOH/H₂O mixtures), and stoichiometric ratios (e.g., 1.5 eq Grignard reagents) are critical for yield improvement. Chromatography (silica gel, hexane/EtOAc gradients) is used for purification .
Q. Which spectroscopic and analytical techniques are most effective for characterizing pyrrolo[2,3-b]pyridine derivatives?
- Techniques :
- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, aromatic protons in 3,5-disubstituted derivatives show distinct splitting patterns .
- Mass Spectrometry (MS) : Validates molecular weight and purity (e.g., ESI-MS for brominated intermediates) .
- Elemental Analysis : Ensures stoichiometric accuracy, particularly for novel derivatives .
Q. How can researchers evaluate the preliminary biological activity of pyrrolo[2,3-b]pyridine derivatives?
- Screening : Use enzyme inhibition assays (e.g., ethoxyresorufin-O-deethylase (EROD) for CYP1B1 inhibition). IC₅₀ values are determined via dose-response curves, with positive controls like α-naphthoflavone .
- In vitro Models : Derivatives are tested in cancer cell lines (e.g., peritoneal mesothelioma) for antitumor activity, with IC₅₀ comparisons to reference compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the bioactivity of pyrrolo[2,3-b]pyridine derivatives?
- SAR Insights :
- Substituent Position : In CYP1B1 inhibitors, a pyridine group at the C2 position of a steroid core enhances activity 10-fold compared to C3/C4 positions .
- Electron-Withdrawing Groups : Chlorine or fluorinated substituents improve metabolic stability and binding affinity (e.g., 2-chloro derivatives show enhanced antitumor activity) .
Q. What computational tools are effective for predicting binding modes and guiding derivative design?
- Methods :
- Molecular Docking : Used to identify key interactions (e.g., hydrogen bonding with CYP1B1 active sites). Pyridine rings often act as π-π stacking motifs .
- DFT Calculations : Evaluate charge distribution and frontier molecular orbitals to optimize electron-deficient regions for target binding .
Q. How can solubility and stability challenges be addressed during in vitro/in vivo studies?
- Strategies :
- Prodrug Design : Introduce hydroxyl or ester groups (e.g., ethoxycarbonyl derivatives) to enhance aqueous solubility .
- Formulation : Use co-solvents (DMSO/PEG mixtures) or liposomal encapsulation for hydrophobic derivatives .
- Stability Testing : Monitor degradation under physiological pH/temperature via HPLC-UV, adjusting storage conditions (e.g., inert atmosphere, −20°C) .
Contradictions and Considerations
- Synthetic Yields : Cross-coupling reactions (e.g., Suzuki-Miyaura) may yield 36–75% depending on substituent bulkiness, necessitating iterative optimization .
- Biological Activity : While 3,5-disubstituted derivatives show potent enzyme inhibition, some analogs exhibit reduced activity due to steric hindrance, highlighting the need for balanced substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
